Hydroperoxide, 1-(3-pyridinyl)ethyl

Description

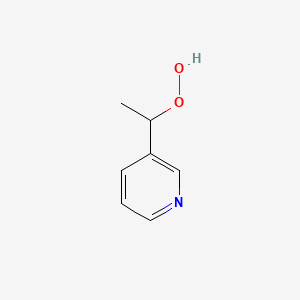

Hydroperoxide, 1-(3-pyridinyl)ethyl (chemical formula: C₇H₈N₂O₂) is an organic hydroperoxide characterized by a 3-pyridinyl substituent attached to an ethyl hydroperoxide group. Its structure combines the reactive hydroperoxide (-OOH) functional group with an aromatic pyridine ring, which confers unique electronic and steric properties.

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

3-(1-hydroperoxyethyl)pyridine |

InChI |

InChI=1S/C7H9NO2/c1-6(10-9)7-3-2-4-8-5-7/h2-6,9H,1H3 |

InChI Key |

IXJVXYNSDWTRPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=CC=C1)OO |

Origin of Product |

United States |

Preparation Methods

Autoxidation of Isopropyl-Substituted Pyridines

One of the most documented methods for preparing hydroperoxides with a pyridinyl moiety is the autoxidation of isopropyl-substituted pyridines. This method involves heating the isopropylpyridine derivative in the presence of dioxygen (O2) at elevated temperatures (typically 110–130 °C). The reaction proceeds via a radical chain mechanism where the benzylic hydrogen adjacent to the pyridine ring is abstracted, leading to the formation of the hydroperoxide group.

- For example, heating 3-isopropylpyridine under oxygen yields 1-(3-pyridinyl)ethyl hydroperoxide along with other positional isomers in moderate yields (around 20-25%).

- The products are often crystalline solids that can be purified by recrystallization from solvents such as benzene or ethyl acetate without significant loss.

This method benefits from simplicity but generally requires controlled temperature and oxygen flow to optimize yield and selectivity.

Perhydrolysis Using Concentrated Hydrogen Peroxide

Another preparation route involves the perhydrolysis of α-functionalized heteroaryl-substituted alkanes with concentrated hydrogen peroxide. This method is particularly effective for benzylic hydroperoxides and requires the use of highly concentrated hydrogen peroxide solutions (~90% w/w) to achieve useful reaction rates and selectivities.

- The reaction mechanism involves nucleophilic attack of hydrogen peroxide on the activated benzylic position, often catalyzed or promoted by bases or acids under controlled conditions.

- Extreme care is necessary when handling concentrated hydrogen peroxide due to its oxidative strength and potential hazards.

This approach allows for the preparation of hydroperoxides under relatively mild conditions compared to autoxidation but requires strict safety protocols.

Oxidation of Thioether Precursors

A patented industrial process describes the oxidation of thioether-containing pyridine derivatives to related oxidized products, which can be intermediates toward hydroperoxide derivatives. The process involves:

- Charging a reactor with the thioether substrate, acetic acid, and methanesulfonic acid.

- Adding a peracetic acid oxidant (e.g., Oxystrong®) at controlled temperature (30–35 °C).

- After reaction completion, excess oxidant is quenched with sodium thiosulfate, followed by filtration and pH adjustment with sodium hydroxide.

- The product is isolated by filtration and washing, yielding the oxidized pyridine derivative with high molar yield (around 88.6%).

Though this method is more focused on sulfone derivatives, it illustrates the utility of controlled acid-catalyzed oxidation in synthesizing pyridine-based oxidized compounds, potentially adaptable for hydroperoxide formation.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Conditions | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|

| Autoxidation of Isopropylpyridines | 110–130 °C, O2 atmosphere | Simple, direct oxidation | Moderate yield, requires careful control | ~20–25% |

| Perhydrolysis with Concentrated H2O2 | High conc. H2O2 (~90%), mild heat | Mild conditions, selective | Safety concerns, handling hazards | Variable, up to ~30% reported |

| Acid-catalyzed oxidation of thioethers | 30–35 °C, peracetic acid oxidant | High molar yield, scalable | Specific to thioether substrates | ~88.6% (related derivatives) |

| Electrochemical radical peroxidation | Room temp, constant current | Green, mild, no metal catalysts | Emerging method, substrate scope limited | Good yields in model systems |

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroperoxyethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydroperoxy group can be further oxidized to form more complex peroxides.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more complex peroxides, while reduction can produce the corresponding alcohol .

Scientific Research Applications

3-(1-Hydroperoxyethyl)pyridine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions .

Mechanism of Action

The mechanism of action of 3-(1-Hydroperoxyethyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroperoxy group can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities. The compound can also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Aliphatic Hydroperoxides

Hydroperoxide, 1-(3-pyridinyl)ethyl belongs to the broader class of hydroperoxides (ROOH), which are well-studied for their roles in oxidation reactions and atmospheric processes. Key comparisons with aliphatic hydroperoxides include:

Table 1: Structural and Functional Comparison

Key Findings :

- Unlike tBuOOH, which derives stability from steric hindrance, the pyridine ring may stabilize the compound through electron-withdrawing effects, altering its reactivity in nucleophilic or electrophilic reactions .

Comparison with Pyridinyl-Containing Compounds

The 3-pyridinyl moiety is prevalent in bioactive molecules and industrial chemicals. However, the hydroperoxide functional group distinguishes this compound from others with similar aromatic systems:

Table 2: Pyridinyl-Containing Compound Comparison

Key Findings :

- Unlike pyridinyl-based pesticides (e.g., chlorantraniliprole), this compound lacks the complex carboxamide or halogenated substituents required for biological target specificity, suggesting divergent applications .

- The hydroperoxide group’s reactivity contrasts with the stability of NNAL’s nitrosamine structure, which is designed for metabolic persistence in biological systems .

Stability and Environmental Behavior

Evidence from atmospheric studies () indicates that hydroperoxides degrade via photolysis or reaction with OH radicals. The pyridinyl group in this compound may:

- Enhance photostability : The aromatic system could absorb UV radiation, prolonging atmospheric lifetime compared to aliphatic hydroperoxides like MeOOH.

- Alter solubility : Increased polarity from the pyridine ring may enhance solubility in polar solvents, affecting its environmental partitioning .

Q & A

Q. How can peroxide formation in 1-(3-pyridinyl)ethyl hydroperoxide be reliably detected in laboratory settings?

Peroxide formation in this compound can be detected using two validated methods:

- Test Strips : Peroxide-specific test strips (e.g., from JT Baker or Sigma/Aldrich) are suitable for routine detection. These strips react with peroxide or hyperperoxide groups, providing a colorimetric readout. Ensure the chemical is not expired and follow manufacturer protocols for accurate results .

- Iodide Test : This method involves acidifying the sample with acetic acid, adding potassium iodide, and titrating liberated iodine with sodium thiosulfate. It quantifies peroxide concentration but requires careful handling due to reactive intermediates .

Q. What are the recommended labeling and storage protocols for 1-(3-pyridinyl)ethyl hydroperoxide to ensure stability?

Labeling must include:

- Date received, opened, and discard-by date.

- Peroxide test dates and results if the container is opened. Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at ≤4°C. Regularly monitor peroxide levels, especially after opening, as pyridine derivatives are prone to autoxidation .

Q. Which spectroscopic techniques are most effective for characterizing 1-(3-pyridinyl)ethyl hydroperoxide?

- NMR : ¹H/¹³C NMR identifies structural features like the pyridine ring and hydroperoxide group.

- FT-IR : Confirms O–O stretching (~800–900 cm⁻¹) and pyridine ring vibrations.

- HRMS : Validates molecular formula (e.g., C₇H₈N₂O₂) and isotopic patterns.

Cross-reference with PubChem data (InChI:

InChI=1S/C7H5NO/c1-2-7-4-3-5-8(9)6-7/h1,3-6H) for structural validation .

Advanced Research Questions

Q. How can synthetic yields of 1-(3-pyridinyl)ethyl hydroperoxide be optimized while minimizing peroxide degradation?

Key factors include:

- Reaction Atmosphere : Use inert gas (argon/nitrogen) to prevent unintended oxidation.

- Catalyst Selection : Transition-metal catalysts (e.g., MnO₂) improve selectivity for hydroperoxide formation.

- Temperature Control : Maintain sub-ambient temperatures (<20°C) during synthesis to suppress side reactions. Post-synthesis, stabilize with radical inhibitors (e.g., BHT) and avoid prolonged storage in solution .

Q. What strategies resolve contradictory data on the compound’s reactivity in cross-coupling reactions?

Discrepancies may arise from peroxide instability or solvent effects. Methodological solutions:

- In Situ Generation : Prepare the hydroperoxide immediately before use to minimize decomposition.

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize reactive intermediates.

- Kinetic Studies : Use stopped-flow techniques to monitor rapid reaction steps and identify transient species .

Q. How can computational modeling predict the environmental fate of 1-(3-pyridinyl)ethyl hydroperoxide?

- DFT Calculations : Model degradation pathways (e.g., hydrolysis or photolysis) to identify major metabolites.

- QSAR Models : Predict ecotoxicity using descriptors like logP and electrophilicity index. Validate predictions with experimental data from LC-MS/MS analysis of degradation products .

Q. What advanced techniques characterize degradation products of 1-(3-pyridinyl)ethyl hydroperoxide under oxidative stress?

- HPLC-MS/MS : Separate and identify degradation products (e.g., pyridine-N-oxide derivatives).

- EPR Spectroscopy : Detect free radicals generated during peroxide decomposition.

- Accelerated Aging Studies : Expose the compound to UV light or elevated temperatures to simulate long-term stability issues .

Methodological Guidance for Contradictory Data

Q. How should researchers address inconsistencies in reported peroxide formation rates across studies?

- Standardize Testing Protocols : Adhere to methods from EH&S Guidelines (e.g., Method A/B for peroxide detection) .

- Control Variables : Document solvent purity, storage duration, and ambient oxygen levels.

- Collaborative Validation : Cross-check results with independent labs using identical batches .

Interdisciplinary Applications

Q. What role does 1-(3-pyridinyl)ethyl hydroperoxide play in medicinal chemistry research?

Q. How is this compound applied in material science?

- Polymer Initiators : Serves as a radical initiator in controlled polymerization (e.g., ATRP).

- Surface Functionalization : Modifies carbon-based nanomaterials via peroxide-mediated covalent bonding .

Safety and Toxicity

Q. What are the best practices for decontaminating spills involving 1-(3-pyridinyl)ethyl hydroperoxide?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.